3-[3-(hydroxymethyl)phenyl]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6,11H,4-5,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSSFCUTTCSBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62876-42-0 | |
| Record name | 3-[3-(hydroxymethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Chemical Transformations of 3 3 Hydroxymethyl Phenyl Propanoic Acid
De Novo Synthesis Pathways
The construction of the 3-[3-(hydroxymethyl)phenyl]propanoic acid molecule can be approached through several established synthetic methodologies that build the core phenylpropanoic acid scaffold.
Condensation reactions are a foundational strategy for carbon-carbon bond formation. The Perkin reaction, an aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), provides a pathway to α,β-unsaturated aromatic acids, which are precursors to phenylpropanoic acids. wikipedia.orgbyjus.com In a hypothetical synthesis, 3-(hydroxymethyl)benzaldehyde (B1315534) could react with an acid anhydride like acetic anhydride in the presence of its alkali salt (e.g., sodium acetate) to yield 3-[3-(hydroxymethyl)phenyl]acrylic acid (a cinnamic acid derivative). tutorchase.comquora.com Subsequent hydrogenation of the double bond would produce the target compound, this compound. wikipedia.org
Another powerful method is the malonic ester synthesis, which converts an alkyl halide into a carboxylic acid with a two-carbon extension. vedantu.compearson.com This route could begin with the conversion of the hydroxymethyl group of 3-methylbenzyl alcohol to a suitable protecting group, followed by benzylic bromination to yield a 3-(bromomethyl)benzyl derivative. Reaction with the enolate of diethyl malonate, followed by acidic hydrolysis and decarboxylation, would furnish the desired propanoic acid side chain. pearson.com
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for forming carbon-carbon bonds by coupling aryl halides with alkenes. wikipedia.orgorganic-chemistry.org This methodology can be applied to synthesize the this compound scaffold. The synthesis could involve the reaction of an aryl halide, such as 3-bromo-benzyl alcohol (with the hydroxyl group potentially protected), with an acrylic acid ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base. nih.gov This Heck coupling would form the corresponding acrylate (B77674) ester derivative, which upon hydrogenation of the double bond and hydrolysis of the ester, yields the final product. A key advantage of the Heck reaction is its ability to form the C-C bond with high regioselectivity. nih.govmdpi.com
The carboxylic acid moiety of this compound is readily converted into esters and amides, which are common derivatives in drug discovery. Esterification can be achieved through various methods, including the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. mdpi.com For instance, refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid would yield the corresponding methyl ester. mdpi.com Water-tolerant solid acid catalysts have also been developed to drive these reactions efficiently. researchgate.net
Amidation, the formation of an amide bond, can be accomplished by activating the carboxylic acid followed by reaction with an amine. Common coupling reagents facilitate this transformation, allowing the reaction to proceed under mild conditions. researchgate.net For example, the direct condensation of carboxylic acids and amines can be mediated by reagents like titanium tetrachloride (TiCl₄) in pyridine (B92270) to produce amides in good yields. researchgate.net These methods are broadly applicable to a wide range of substrates. mdpi.comresearchgate.net
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Mixed Carbonic Anhydride | Carboxylic acid, Amine, Ethyl Chloroformate, Triethylamine | High yields (66-96%) and proceeds without significant racemization. | researchgate.net |
| Titanium-Mediated Condensation | Carboxylic acid, Amine, TiCl₄, Pyridine | General procedure applicable to a wide range of substrates. | researchgate.net |
| Primary Amidation | Carboxylic acid, NH₄Cl, Ethyl Chloroformate, Et₃N | Specifically forms primary amides. | researchgate.net |
Derivatization and Analog Synthesis
The two functional groups on this compound allow for selective modifications to generate a library of analogs for structure-activity relationship studies.
The primary alcohol of the hydroxymethyl group is a versatile handle for chemical modification. It can be oxidized under controlled conditions to an aldehyde or further to a carboxylic acid. lookchem.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are suitable for stopping the oxidation at the aldehyde stage. lookchem.com More potent oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will typically oxidize the benzylic position all the way to a carboxylic acid, yielding 3-(3-carboxy-phenyl)propanoic acid. libretexts.org
Alternatively, the hydroxyl group can be converted into other functionalities. It can be transformed into a leaving group, such as a tosylate, which can then be displaced by various nucleophiles. nih.gov For example, treatment with tosyl chloride followed by reaction with sodium azide (B81097) provides a route to an azido (B1232118) derivative, a valuable intermediate for "click chemistry" applications. nih.gov The hydroxyl group can also be converted directly to a halide. nih.gov
| Transformation | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation (Aldehyde) | Pyridinium chlorochromate (PCC) | -CHO | lookchem.com |
| Oxidation (Carboxylic Acid) | KMnO₄ or H₂CrO₄ | -COOH | libretexts.org |
| Azidation | 1. TsCl, Pyridine; 2. NaN₃ | -CH₂N₃ | nih.gov |
| Bromination | Ru(bpy)₃Cl₂, CBr₄/NaBr, visible light | -CH₂Br | nih.gov |
Beyond the esterification and amidation reactions of the carboxyl group, the propanoic acid chain itself can be functionalized. The Hell-Volhard-Zelinsky (HVZ) reaction allows for the selective halogenation at the α-carbon (the carbon adjacent to the carboxyl group). youtube.com This reaction typically involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by hydrolysis, to yield an α-bromo carboxylic acid. chemistrysteps.comyoutube.com
The resulting α-halo acid is a versatile intermediate. The halogen can be displaced by a variety of nucleophiles, such as ammonia (B1221849) to form an α-amino acid, or hydroxide (B78521) to form an α-hydroxy acid, thereby introducing new functionality directly onto the propanoic acid chain.
Regioselective Substitution on the Phenyl Ring
The introduction of new functional groups onto the phenyl ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the two existing substituents: the hydroxymethyl group (-CH2OH) and the 3-propanoic acid group (-(CH2)2COOH). Both of these substituents are classified as activating, ortho-, para-directing groups. wikipedia.orgsavemyexams.com
The hydroxymethyl group is weakly activating due to the electron-donating nature of the alkyl-like methylene (B1212753) spacer. Similarly, the 3-propanoic acid substituent, which is an alkyl chain attached to the ring, also functions as a weak activator and directs incoming electrophiles to the ortho and para positions relative to its own position. libretexts.orgmasterorganicchemistry.com
The existing substituents are in a meta-relationship (at positions C1 and C3). The directing influence of each group reinforces the activation of specific positions on the aromatic ring.
The hydroxymethyl group at C1 directs incoming electrophiles to positions C2, C4, and C6.
The 3-propanoic acid group at C3 directs incoming electrophiles to positions C2, C4, and C6 relative to itself.
Consequently, the positions C2, C4, and C6 are electronically activated for electrophilic attack. However, the steric hindrance at position C2, located between the two bulky substituents, is significant. wikipedia.org This steric factor makes substitution at this position less favorable compared to the less hindered C4 and C6 positions. Therefore, electrophilic substitution reactions on this compound are predicted to yield predominantly a mixture of the 4- and 6-substituted isomers.
Table 1: Analysis of Regioselectivity in Electrophilic Aromatic Substitution
| Position on Ring | Relation to -CH2OH (C1) | Relation to -(CH2)2COOH (C3) | Combined Electronic Effect | Steric Hindrance | Predicted Reactivity |
| C2 | ortho | ortho | Strongly Activated | High | Low |
| C4 | para | ortho | Strongly Activated | Low | High |
| C5 | meta | meta | Deactivated | Low | Very Low |
| C6 | ortho | para | Strongly Activated | Low | High |
Chiral Synthesis and Stereoselective Approaches
The parent molecule, this compound, is achiral. Chiral derivatives can be synthesized by introducing a stereocenter, typically on the propanoic acid side chain, such as a hydroxyl or amino group at the α- or β-position. Several stereoselective strategies are applicable for the synthesis of such chiral compounds, drawing from methodologies developed for analogous 3-arylpropanoic acids. nih.govgoogle.com
Asymmetric Hydrogenation of β-Ketoesters
A prominent method for synthesizing chiral β-hydroxypropanoic esters is the asymmetric hydrogenation of the corresponding β-ketoester precursor. This approach utilizes chiral transition metal catalysts, such as ruthenium(II) complexes, to achieve high levels of enantioselectivity. nih.gov The asymmetric transfer hydrogenation of an appropriate β-ketoester, for instance, ethyl 3-[3-(hydroxymethyl)phenyl]-3-oxopropanoate, can yield the desired (R)- or (S)-3-hydroxy ester with excellent enantiomeric excess (ee). Iridium-catalyzed dynamic kinetic asymmetric hydrogenation of related β-ketoesters has also proven highly efficient for producing derivatives with excellent diastereo- and enantioselectivities. rsc.org
Resolution of Racemates
Classical resolution provides another pathway to obtaining enantiomerically pure compounds. This technique involves the synthesis of a racemic mixture of the target chiral acid, such as (±)-3-hydroxy-3-[3-(hydroxymethyl)phenyl]propanoic acid. The enantiomers are then separated by forming diastereomeric salts with a chiral resolving agent. For example, related racemic compounds like (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride have been successfully resolved through preferential crystallization, sometimes aided by a chiral co-solute like an L-phenylalanine derivative, to yield enantiomers with high optical purity. nih.gov
Chiral Pool Synthesis
The "chiral pool" approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For instance, L-phenylalanine can be converted to (S)-2-hydroxy-3-phenylpropanoic acid through a double SN2 reaction with retention of configuration. researchgate.net A similar strategy could be envisioned starting from a suitably substituted chiral amino acid to access enantiopure derivatives of this compound.
Enzymatic and Biomimetic Methods
Biocatalysis offers a powerful tool for stereoselective synthesis. Chiral β-hydroxy-α-amino acids, for example, are accessible through enzymatic or biomimetic aldol reactions involving glycine. researchgate.net These methods, which can employ transaminase (TA) enzymes or chiral pyridoxal-based catalysts, are known for their high stereocontrol and operation under mild conditions, making them an attractive strategy for producing complex chiral molecules.
Table 2: Overview of Stereoselective Synthetic Strategies for Chiral Aryl-Propanoic Acid Derivatives
| Synthetic Strategy | Target Chiral Moiety | Key Reagents / Catalysts | Reported Efficiency | Reference(s) |
| Asymmetric Hydrogenation | β-Hydroxy Ester | Ru(II) or Ir complexes with chiral ligands (e.g., f-phamidol) | ee from 98% to >99% | nih.gov, rsc.org |
| Resolution of Racemate | β-Hydroxy-α-amino Acid | Chiral co-solutes (e.g., L-phenylalanine methyl ester HCl) | Optical purities of 90-95% | nih.gov |
| Chiral Pool Synthesis | α-Hydroxy Acid | L-phenylalanine, NaNO2, H2SO4 | High yield with retention of configuration | researchgate.net |
| Biomimetic Aldol Reaction | β-Hydroxy-α-amino Acid | Glycinate, Chiral Pyridoxal Catalyst | High diastereo- and enantiomeric excess | researchgate.net |
Investigation of Biological Activities and Molecular Interactions
Cellular and Biochemical Pathway Interventions
Beyond specific receptor interactions, the influence of a compound on broader cellular processes like cell survival, proliferation, and response to stress is a key aspect of its biological profile.
The effect of phenylpropanoic acid derivatives on cell viability has been explored in various contexts, from assessing cytotoxicity to screening for anticancer potential. A key finding is that the biological effect is highly dependent on the specific substitutions on the phenylpropanoic acid core.
For instance, the related metabolite 3-(3-hydroxyphenyl)propionic acid (3-HPPA) was found to be non-cytotoxic to human aortic endothelial cells (HAECs) at the concentrations tested. In contrast, synthetic derivatives have been intentionally designed to be cytotoxic to cancer cells. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated structure-dependent antiproliferative activity against the A549 human lung adenocarcinoma cell line. Another study showed that derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester can selectively inhibit the proliferation of HCT-116 colon cancer cells.
Table 1: Effects of Phenylpropanoic Acid Derivatives on Cell Viability
| Compound/Derivative | Cell Line | Finding | Reference(s) |
|---|---|---|---|
| 3-(3-Hydroxyphenyl)propionic acid (3-HPPA) | Human Aortic Endothelial Cells (HAECs) | Not cytotoxic. | |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Cancer) | Certain derivatives reduced cell viability by over 50%. | |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Vero (Non-cancerous) | Showed favorable cytotoxicity properties (less toxic than to cancer cells). | |
| 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives | HCT-116 (Colon Cancer) | Some derivatives showed inhibitory activity with IC₅₀ values between 0.12 and 0.81 mg/mL. |
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous disease states. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, making the Nrf2-Keap1 pathway a critical defense mechanism against oxidative stress.
Phenolic compounds, including derivatives of phenylpropanoic acid, are often studied for their antioxidant potential. The hydroxyl group on the phenolic ring can donate a hydrogen atom to neutralize ROS. Studies have shown that 3-((4-hydroxyphenyl)amino)propanoic acid derivatives possess antioxidant properties.
The related metabolite 3-(3-hydroxyphenyl)propionic acid (3-HPPA) has been shown to exert biological effects associated with mitigating stress responses. It can inhibit the adhesion of monocytes to endothelial cells by suppressing the expression of the cell adhesion molecule E-selectin. This effect was mediated through the inhibition of the nuclear factor κB (NF-κB) pathway, a key regulator of inflammation that is closely intertwined with oxidative stress signaling. Furthermore, other closely related phenolic acids are reported to prevent cellular damage by upregulating the Nrf2 transcription factor. This suggests that microbial metabolites of dietary flavonoids, including phenolic acids, may contribute to cellular defense against oxidative and inflammatory stress.
Table 2: Antioxidant and Related Activities of Phenylpropanoic Acid Derivatives
| Compound/Derivative | Biological System | Mechanism/Effect | Reference(s) |
|---|---|---|---|
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Chemical Assays (DPPH) | Exhibited potent antioxidant properties (radical scavenging). | |
| 3-(3-Hydroxyphenyl)propionic acid (3-HPPA) | Human Aortic Endothelial Cells (HAECs) | Inhibited TNFα-induced monocyte adhesion by suppressing E-selectin via the NF-κB pathway. | |
| 3-(3-Hydroxyphenyl)propionic acid (3-HPPA) | Rat Aortic Rings | Induced vasodilation, an effect associated with modulating endothelial nitric oxide synthase (eNOS). |
Anti-inflammatory Response Pathways
Arylpropanoic acid derivatives are a prominent class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs). humanjournals.comresearchgate.net The primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, lipid autacoids involved in both physiological and pathological processes, including inflammation. orientjchem.orgnih.gov The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and provides gastrointestinal cytoprotection, and COX-2, which is inducible and mediates inflammation. orientjchem.org Well-known NSAIDs like ibuprofen, chemically 2-(4-isobutylphenyl)propanoic acid, are potent analgesics with significant anti-inflammatory and antipyretic properties. humanjournals.comorientjchem.org
Studies on various derivatives have sought to enhance anti-inflammatory activity while minimizing side effects. For instance, a series of β,β-diphenyl propionic acid amides were synthesized and evaluated, with some showing moderate to strong anti-inflammatory effects in carrageenan-induced paw edema assays. humanjournals.comorientjchem.org Similarly, various synthesized 3-(substituted) 3-hydroxy-propanoic acid derivatives, including esters, hydrazides, and triazole-thiones, exhibited anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov
Conformational analysis of α-phenylpropionic acids, such as ibuprofen, has suggested a relationship between the molecule's three-dimensional structure and its anti-inflammatory activity. nih.gov Theoretical calculations and NMR measurements indicate that a more open dihedral angle between the phenyl ring and the carboxylic acid group (Ph--Cα--COOH) may correlate with greater anti-inflammatory potency. nih.gov
Antimicrobial Efficacy Against Pathogenic Microorganisms
The antimicrobial potential of phenylpropanoic acid derivatives has been demonstrated in several studies. A series of twenty synthesized 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives, known as Baylis-Hillman adducts, displayed potent in vitro antibacterial and antifungal activities when screened via the serial dilution method. nih.govbohrium.com Notably, the presence of substituents on the phenyl ring was crucial, as unsubstituted adducts were devoid of antimicrobial activity. bohrium.com
Research into dual-function agents has yielded 2-phenylpropionic acid derivatives with both COX inhibitory and antibacterial properties. nih.gov Certain synthesized compounds in this series showed promising antibacterial action against various strains, comparable to the antibiotic chloramphenicol. nih.gov The data below highlights the activity of some of these dual-action compounds.
| Compound | Structure (R-group on 2-phenylpropanoic acid) | Antibacterial Activity (Compared to Chloramphenicol) |
| 6d | 4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl | Promising |
| 6h | 4-(((5-Mercapto-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl | Promising |
| 6l | 4-(((4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl | Promising; Emerged as the best dual agent in the study |
| 6m | 4-(((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl | Promising |
| Data sourced from a study on dual COX inhibitory-antibacterial agents. nih.gov |
Furthermore, 3-hydroxypropionic acid (3-HP) itself, a metabolite from glycerol (B35011) fermentation by Limosilactobacillus reuteri, contributes to antibacterial activity, particularly against Gram-negative pathogens. nih.gov Its efficacy is pH-dependent, being stronger in more acidic environments. nih.gov Phenolic acids in general, including phenylpropanoic acids, are known to inhibit pathogenic bacteria and fungi by disrupting essential microbial enzymes and metabolism. mdpi.com
Metabolic Pathway Intermediary Roles
Hydroxyphenyl propanoic acids are recognized as significant metabolites produced by the human gut microflora from the breakdown of dietary polyphenols. hmdb.camdpi.com For example, 3-(3-Hydroxyphenyl)propanoic acid (mHPP) is a major metabolite resulting from the microbial degradation of caffeic acid and proanthocyanidins (B150500) found in foods like chocolate and whole grains. hmdb.ca These microbial metabolites can be absorbed and exert systemic effects. For instance, mHPP has been shown to decrease arterial blood pressure in rats, potentially by modulating endothelial nitric oxide synthase (eNOS) derived nitric oxide. researchgate.net
Studies in mice fed a high-fat diet have shown that administration of hydroxyphenyl propionic acids, such as 3-HPP and 4-HPP, can ameliorate dyslipidemia, reduce hepatic steatosis, and positively modulate the gut microbiota composition. mdpi.com These compounds have been observed to increase the fecal concentration of beneficial short-chain fatty acids like acetic acid and propionic acid. mdpi.com
The biosynthesis of these compounds in nature is linked to the phenylpropanoid pathway, a major route in plants and microbes for synthesizing a vast array of secondary metabolites from the aromatic amino acid phenylalanine. frontiersin.org In humans, who cannot synthesize phenylalanine de novo, gut microbes like Clostridium species play a crucial role in its metabolism, leading to the formation of various phenolic acids, including derivatives of phenylpropanoic acid. hmdb.cafrontiersin.orghmdb.ca
Structure-Activity Relationship (SAR) Studies for Biological Function
Elucidation of Pharmacophoric Requirements
Structure-activity relationship (SAR) studies have been critical in optimizing the biological activities of phenylpropanoic acid derivatives. For the well-known anti-inflammatory activity of this class, the carboxylic acid group is considered an essential pharmacophoric core. orientjchem.orgnih.gov This acidic moiety forms critical interactions with key amino acid residues (such as Arg120 and Tyr355) within the active site of COX enzymes. nih.gov Consequently, esterification or amidation of the carboxylic acid group typically leads to reduced COX inhibition. nih.gov
Further SAR studies on arylpropanoic acids have revealed several key structural features that influence potency and selectivity:
Chirality: Most arylpropanoic acids possess a chiral carbon at the α-position of the propionic acid side chain. The (S)-enantiomer is generally responsible for the therapeutic anti-inflammatory action via COX inhibition. humanjournals.comorientjchem.org
α-Substituent: The nature and stereochemistry of any substituent at the alpha-position of the propanoic acid are crucial for activity. nih.gov
Linker and Tail: The distance between the carboxyl group and the central phenyl ring, as well as the nature of linking groups and substituents on a distal second aryl ring, play key roles in determining potency and selectivity for targets like peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov
The table below summarizes key pharmacophoric features for different biological activities of phenylpropanoic acid derivatives.
| Biological Activity | Essential Pharmacophoric Features | Reference |
| Anti-inflammatory (COX Inhibition) | Free carboxylic acid group, (S)-enantiomer at the α-carbon. | humanjournals.comorientjchem.orgnih.gov |
| PPARα/γ Activation | Specific α-substituents, defined distance between carboxyl and phenyl ring, nature of linker and distal hydrophobic tail. | nih.govnih.gov |
| Antimicrobial | Presence of substituents on the phenyl ring is critical. | bohrium.com |
Positional Isomerism and Substituent Effects on Activity
The position of substituents on the phenyl ring of phenylpropanoic acid derivatives has a profound impact on their biological activity and target selectivity. SAR studies have consistently shown that even minor changes in substituent placement can lead to significant variations in potency.
For instance, an investigation into cinnamic and phenylpropionic acid derivatives as acetylcholinesterase (AChE) inhibitors found that the position of halogen substituents was critical for activity and selectivity. researchgate.net Compounds with a para-substituted fluorine or chlorine on the phenyl ring exhibited potent activity against AChE, whereas the corresponding ortho-substituted analogs were less active against AChE but showed more activity against butyrylcholinesterase (BChE). researchgate.net
This principle also applies to antimicrobial activity. In a study of thiosemicarbazide (B42300) derivatives, the position of a 3-methoxyphenyl (B12655295) substituent was found to significantly determine antibacterial potency. mdpi.com The activity was also highly dependent on the substitution pattern of a second phenyl ring, with trifluoromethylphenyl groups proving most promising. mdpi.com The table below illustrates the effect of substituent position on the antibacterial activity of fluorophenyl-substituted thiosemicarbazides against S. aureus.
| Series | Substituent Position | Relative Activity Increase | MIC against S. aureus (µg/mL) |
| A | ortho | Up to 5-fold increase vs. Series B | 32-64 |
| A | meta | 2-fold increase vs. Series B | >64 |
| A | para | 2-fold increase vs. Series B | >64 |
| Data adapted from a study on thiosemicarbazide derivatives, comparing two series (A and B) where the position of a key substituent differs. mdpi.com |
Similarly, SAR studies on phenolic esters derived from caffeic and gallic acids showed that the number and position of hydroxyl groups on the phenyl ring were major determinants of their cytotoxic activity against cancer cells. uc.pt These findings underscore the critical role of positional isomerism and substituent effects in modulating the biological profile of phenylpropanoic acid-based compounds.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is fundamental to the molecular-level identification of 3-[3-(hydroxymethyl)phenyl]propanoic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide definitive evidence of its structural features and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. Although specific experimental spectra for this compound are not widely published in commercial databases, the expected chemical shifts and coupling patterns can be accurately predicted based on the known effects of its constituent functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of hydrogen atom in the molecule. The aromatic protons on the 1,3-disubstituted benzene (B151609) ring would appear as a complex multiplet pattern in the typical aromatic region (~7.0-7.3 ppm). The benzylic protons of the hydroxymethyl group (-CH₂OH) would likely present as a singlet at approximately 4.5-4.7 ppm. The two methylene (B1212753) groups of the propanoic acid side chain (-CH₂-CH₂-COOH) would appear as two distinct triplets around 2.9 ppm and 2.6 ppm, respectively, due to spin-spin coupling with each other. The acidic proton of the carboxylic acid and the hydroxyl proton of the alcohol group are expected to be broad singlets and their chemical shifts can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the carboxylic acid is expected at the most downfield position, typically around 178-180 ppm. The aromatic carbons would generate several signals between 125 and 142 ppm, with the carbon bearing the hydroxymethyl group and the carbon bearing the propanoic acid chain being distinct from the others. The benzylic carbon of the -CH₂OH group is predicted to appear around 64 ppm, while the two methylene carbons of the propanoic acid chain would be found at approximately 35 ppm and 30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Carboxylic Acid | -COOH | ~12.0 (broad s) | ~179 |
| Aromatic | C1-H, C2-H, C4-H, C5-H | ~7.0-7.3 (m) | ~125-142 |
| Benzylic Alcohol | -CH₂OH | ~4.6 (s) | ~64 |
| Benzylic Alcohol | -CH₂OH | Variable (broad s) | - |
| Propanoic Chain | Ar-CH₂- | ~2.9 (t) | ~35 |
| Propanoic Chain | -CH₂-COOH | ~2.6 (t) | ~30 |
Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions. (s = singlet, t = triplet, m = multiplet)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂O₃), the exact mass is 180.07864 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the molecular formula.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.08592 | 137.8 |
| [M+Na]⁺ | 203.06786 | 144.7 |
| [M-H]⁻ | 179.07136 | 138.8 |
| [M+H-H₂O]⁺ | 163.07590 | 132.4 |
Data sourced from predicted values. uni.lu
In tandem mass spectrometry (MS/MS) experiments, characteristic fragmentation patterns would be expected. Common fragmentation pathways would likely include the neutral loss of water (H₂O, 18 Da) from the hydroxymethyl group, and the loss of the carboxyl group (COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) after initial ionization.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure.
The most prominent features would be the very broad O-H stretching band of the carboxylic acid, typically appearing in the range of 3300-2500 cm⁻¹, which would overlap with the O-H stretching band of the alcohol group (~3400-3200 cm⁻¹). A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be present around 1700 cm⁻¹. Additionally, the spectrum would show C-O stretching vibrations for the alcohol and carboxylic acid (~1320-1210 cm⁻¹), aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol O-H | Stretch | ~3400-3200 | Broad, Medium |
| Carboxylic Acid O-H | Stretch | ~3300-2500 | Very Broad, Strong |
| Aromatic C-H | Stretch | ~3100-3000 | Medium-Weak |
| Aliphatic C-H | Stretch | ~2960-2850 | Medium |
| Carboxylic Acid C=O | Stretch | ~1710-1680 | Strong, Sharp |
| Aromatic C=C | Stretch | ~1600, ~1475 | Medium-Weak |
| Carboxylic Acid/Alcohol C-O | Stretch | ~1320-1210 | Medium |
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound. The technique is particularly useful for compounds containing chromophores, which are light-absorbing functional groups. The benzene ring in this compound acts as a chromophore, leading to characteristic UV absorption.
Typically, a substituted benzene ring will exhibit a primary absorption band (π → π* transition) around 200-220 nm and a secondary, less intense band around 250-280 nm. The exact position and intensity of the maximum absorption wavelength (λmax) can be influenced by the solvent and the nature of the substituents. This property allows for the quantitative determination of the compound's concentration in solution using the Beer-Lambert law, provided a calibration curve is established. Furthermore, UV-Vis spectrophotometry can be employed to monitor chemical reactions where the chromophore is either formed, consumed, or modified, resulting in a measurable change in absorbance over time.
Chromatographic Separations and Quantification in Research Matrices
Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components within a complex mixture, as well as for precise quantification.
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the premier techniques for the separation, purification, and quantification of non-volatile compounds like this compound.
A typical analytical method would employ a reversed-phase approach. In this setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). To ensure the carboxylic acid functional group is in its neutral, protonated form for better retention and peak shape, an acid modifier like formic acid or trifluoroacetic acid is usually added to the mobile phase. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~260 nm). UPLC systems, which use smaller particle size columns and higher pressures, can offer significantly faster analysis times and improved resolution compared to traditional HPLC. While specific validated methods for this compound are not broadly documented, methods for structurally similar compounds often utilize these principles. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. For a compound like this compound, GC-MS analysis would provide critical information regarding its purity, molecular weight, and structural fragmentation pattern.
The methodology for analyzing this compound via GC-MS would typically involve a derivatization step. The presence of polar functional groups, namely the carboxylic acid and the hydroxyl group, imparts a high boiling point and can lead to poor chromatographic peak shape. Derivatization, for instance through silylation to create a trimethylsilyl (B98337) (TMS) ether and ester, would increase the compound's volatility and thermal stability, making it amenable to GC analysis. biorxiv.org
Once derivatized, the sample would be injected into the gas chromatograph. The separation would occur on a capillary column, likely with a non-polar stationary phase, based on the compound's boiling point and affinity for the phase. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature that can be used for identification under specific chromatographic conditions.
Following separation, the eluted compound enters the mass spectrometer. Electron ionization (EI) is a common method used, where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern for the derivatized this compound would be analyzed to confirm its structure.
Illustrative GC-MS Data Table for Derivatized this compound
| Parameter | Expected Observation | Significance |
|---|---|---|
| Retention Time (RT) | A specific time value (e.g., in minutes) under defined GC conditions. | Helps in the identification of the compound in a mixture. |
| Molecular Ion Peak (M+) | A peak corresponding to the molecular weight of the derivatized compound. | Confirms the molecular mass of the analyte. |
| Key Fragment Ions | Characteristic m/z values resulting from the fragmentation of the molecule. | Provides structural information for confirmation of the compound's identity. |
| Purity Assessment | The relative area of the main peak compared to any impurity peaks. | Determines the purity of the sample analyzed. |
Biochemical and Cell-Based Assays for Functional Analysis
To understand the biological relevance of this compound, a suite of biochemical and cell-based assays would be employed. These assays can reveal the compound's interactions with biological macromolecules and its effects on cellular processes.
Enzyme Activity Assays
Enzyme activity assays are crucial for determining if a compound can modulate the function of a specific enzyme, either by inhibiting or activating it. For a molecule like this compound, its structural similarity to endogenous molecules, such as metabolites of phenolic acids, suggests it could be a substrate or inhibitor for various enzymes. nist.gov
An appropriate enzyme target would first be selected based on a hypothesis about the compound's potential biological role. For instance, given its structure, enzymes involved in the metabolism of aromatic compounds or those targeted by carboxylic acid-containing drugs could be relevant. researchgate.net The assay would typically be performed in a multi-well plate format and would involve incubating the enzyme with its substrate in the presence and absence of this compound. The rate of product formation or substrate depletion would be measured, often through a change in absorbance or fluorescence.
A dose-response curve would be generated by testing a range of concentrations of the compound to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Illustrative Enzyme Activity Assay Data Table for this compound
| Assay Parameter | Measurement | Derived Value | Purpose |
|---|---|---|---|
| Enzyme Target | Name of the specific enzyme being tested. | - | To identify the biological target of the compound. |
| Substrate | The natural or synthetic substrate for the enzyme. | - | To enable the measurement of enzyme activity. |
| Compound Concentration Range | A series of concentrations (e.g., nM to µM). | - | To establish a dose-response relationship. |
| Enzyme Activity Measurement | Rate of reaction (e.g., absorbance change per minute). | IC50 / EC50 | To quantify the potency of the compound as an inhibitor or activator. |
Cell Culture-Based Assays for Phenotypic Screening
A typical phenotypic screen would utilize cell lines relevant to a particular disease area of interest. The cells would be treated with this compound, and changes in cellular morphology, proliferation, viability, or the expression of specific biomarkers would be monitored. High-content imaging and automated microscopy are powerful tools in modern phenotypic screening, allowing for the quantitative analysis of multiple cellular features simultaneously. harvard.edu
For example, to assess the potential anti-cancer effects of this compound, it could be tested on a panel of cancer cell lines. Key phenotypic readouts would include cell viability, induction of apoptosis (programmed cell death), or inhibition of cell migration.
Illustrative Phenotypic Screening Data Table for this compound
| Cell Line | Phenotypic Readout | Assay Method | Result (Example) | Biological Implication |
|---|---|---|---|---|
| Human Cancer Cell Line (e.g., A549) | Cell Viability | MTT or CellTiter-Glo Assay | Reduction in cell viability at a specific concentration. | Potential cytotoxic or cytostatic effects. |
| Human Fibroblast Cell Line (e.g., MRC-5) | Cell Migration | Wound Healing (Scratch) Assay | Inhibition of cell migration into the "wounded" area. | Potential to interfere with processes like metastasis or fibrosis. |
| Immune Cell Line (e.g., Jurkat) | Cytokine Production | ELISA or Flow Cytometry | Modulation of the secretion of specific cytokines. | Potential immunomodulatory activity. |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT Studies on Reaction Mechanisms)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For compounds like 3-[3-(hydroxymethyl)phenyl]propanoic acid, DFT can be employed to predict a variety of parameters that govern their chemical behavior.
While specific DFT studies on the reaction mechanisms of this compound are not readily found, the principles of such investigations are well-established. For instance, DFT is used to study the adsorption mechanisms of molecules with functional groups like hydroxyl (-OH) and carboxyl (-COOH) on various surfaces, which is relevant to drug delivery applications. nih.gov In a study on functionalized graphene oxide, DFT calculations showed that carboxyl groups could significantly influence adsorption energy and charge transfer, indicating the formation of hydrogen bonds. nih.gov Such calculations for this compound would likely investigate the reactivity of the carboxylic acid and hydroxymethyl groups, predicting pathways for esterification, oxidation, or other transformations.
Furthermore, DFT is utilized to calculate electronic and thermochemical parameters, which are then correlated with biological activity in Quantitative Structure-Activity Relationship (QSAR) studies. dergipark.org.tr These parameters can include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding electronic transitions and reactivity.
Table 1: Representative Parameters from Quantum Chemical Calculations on Related Compounds
| Parameter | Typical Application | Significance for this compound |
| Adsorption Energy | Drug delivery, surface chemistry | Predicts interaction strength with nanocarriers or surfaces. nih.gov |
| HOMO/LUMO Energies | Reactivity, electronic properties | Indicates susceptibility to nucleophilic/electrophilic attack. dergipark.org.tr |
| Charge Transfer | Intermolecular interactions | Quantifies electronic coupling with other molecules or surfaces. nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method is instrumental in structure-based drug design. For a compound like this compound, docking studies would be essential to identify potential biological targets and to understand the molecular basis of its activity.
Studies on related phenylpropanoic acid derivatives have successfully used molecular docking to explore their interactions with enzymes like cyclooxygenases (COX) and matrix metalloproteinases (MMPs). scilit.comresearchgate.net For example, flexible ligand docking studies have provided insights into the structural preferences for the inhibition of these enzymes, helping to explain the biological activities of the synthesized compounds. scilit.comresearchgate.net Similarly, docking simulations of β-hydroxy-β-arylpropanoic acids into the catalytic sites of COX-1 and COX-2 have been used to identify potential anti-inflammatory agents. nih.gov These studies often use software like AutoDock, which employs algorithms to calculate the binding free energies and predict the most stable ligand-receptor complexes. researchgate.netnih.gov
Molecular dynamics simulations can further refine the results of docking by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and conformational changes that may occur.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. dergipark.org.tr The goal of QSAR is to predict the activity of new compounds based on their molecular descriptors.
For classes of compounds including substituted phenylpropanoic acids, QSAR studies have been instrumental in identifying the key molecular features that govern their biological effects. nih.govnih.gov For instance, QSAR studies on benzoylaminobenzoic acid derivatives revealed that their inhibitory activity increases with greater hydrophobicity, molar refractivity, and aromaticity, as well as the presence of a hydroxyl group. nih.gov In another study on p-hydroxy benzoic acid derivatives, the antimicrobial activity was found to be governed by topological and shape indices. nih.gov
A QSAR model for a series of compounds including this compound would involve calculating various descriptors such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with a measured biological activity to develop a predictive model, which could guide the design of more potent analogues. periodikos.com.br
Table 2: Common Descriptors Used in QSAR Models for Related Aromatic Acids
| Descriptor Type | Example Descriptors | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment | Governs electrostatic and covalent interactions. dergipark.org.tr |
| Steric/Topological | Molecular weight, Molar refractivity, Shape indices | Relates to the size and shape of the molecule, affecting binding. nih.govnih.gov |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with targets. nih.gov |
Conformational Analysis and Molecular Recognition Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is critical for its ability to recognize and bind to a biological target.
For a flexible molecule like this compound, which has a rotatable propanoic acid chain and a hydroxymethyl group, understanding its preferred conformations is key to predicting its biological activity. Computational methods can be used to identify low-energy conformations and the energy barriers between them.
Molecular recognition studies, often aided by computational modeling, investigate the specific interactions that govern the binding of a ligand to its receptor. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. In the context of this compound, the carboxylic acid and hydroxymethyl groups are likely to be key players in molecular recognition, acting as hydrogen bond donors and acceptors. The phenyl ring can participate in hydrophobic or π-stacking interactions. While specific studies on this compound are lacking, the general principles derived from studies on similar molecules would be applied to understand how it is recognized by potential biological targets.
Prospective Research Directions and Future Applications
Exploration of Novel Synthetic Routes and Sustainable Production
The development of efficient and sustainable synthetic methodologies is paramount for the commercial viability and environmental footprint of any chemical compound. For 3-[3-(hydroxymethyl)phenyl]propanoic acid, future research is likely to focus on both traditional chemical synthesis and innovative biocatalytic and metabolic engineering approaches.
Chemical Synthesis:
Traditional synthetic routes to phenylpropanoic acid derivatives often involve multi-step processes. For instance, the preparation of 3-phenylpropanoic acid can be achieved through the hydrogenation of cinnamaldehyde (B126680) to form 3-phenylpropanal, which is then oxidized. google.com A similar strategy could be envisioned for this compound, starting from a suitably substituted cinnamaldehyde derivative. Another approach could involve the use of (3-hydroxymethyl)phenylboronic acid as a key reactant in coupling reactions to build the carbon skeleton. medchemexpress.com
Future research in chemical synthesis will likely aim to improve efficiency and sustainability by:
Developing novel catalytic systems to reduce reaction times and improve yields.
Exploring one-pot synthesis strategies to minimize purification steps and solvent usage.
Utilizing greener solvents and reagents to reduce environmental impact.
Sustainable Production via Biocatalysis and Metabolic Engineering:
The production of related compounds like 3-hydroxypropanoic acid (3-HP) has been extensively explored using metabolically engineered microorganisms. hmdb.cagoogle.com Strains of Escherichia coli and Saccharomyces cerevisiae have been engineered to produce 3-HP from renewable feedstocks like glycerol (B35011) and glucose. hmdb.ca These efforts often involve the introduction of heterologous biosynthetic pathways and the optimization of enzyme expression and activity. hmdb.canih.gov
For this compound, future research could explore:
Metabolic Engineering of Aromatic Amino Acid Pathways: Microorganisms could be engineered to produce aromatic compounds from central metabolites. nih.govresearchgate.netnih.govpurdue.edu The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, could be a target for modification to channel metabolic flux towards the synthesis of the desired phenylpropanoid structure. nih.gov
Biocatalytic Cascades: The development of multi-enzyme cascade reactions in a single pot offers an elegant and efficient way to synthesize complex molecules. researchgate.net An artificially designed biocatalytic process could use simple phenols, pyruvate, and ammonia (B1221849) to synthesize a variety of phenylpropanoic acids. nih.gov This modular approach could potentially be adapted for the production of this compound.
| Production Strategy | Potential Starting Materials | Key Research Focus |
| Chemical Synthesis | Substituted Cinnamaldehyde, (3-Hydroxymethyl)phenylboronic acid | Novel catalysts, one-pot reactions, green chemistry |
| Metabolic Engineering | Glucose, Glycerol | Shikimate pathway engineering, heterologous gene expression |
| Biocatalysis | Simple phenols, Pyruvate | Modular enzyme cascades, enzyme engineering |
Development of Advanced Biological Probes
The functional groups present in this compound, namely the carboxylic acid and the hydroxymethyl group, make it an interesting scaffold for the development of advanced biological probes. These functional groups can be readily modified to attach fluorophores, affinity tags, or cross-linking agents.
Derivatives of phenylpropanoic acid have been explored for various biological activities, and this provides a foundation for designing probes. For example, derivatives of 2-phenylpropionic acid have been synthesized and evaluated for their cyclooxygenase (COX) inhibitory activity. nih.gov By attaching a fluorescent reporter to a molecule with known biological activity, researchers can create probes to visualize the distribution and interaction of the target protein within cells and tissues.
Future research in this area could involve:
Synthesis of Fluorescent Derivatives: The carboxylic acid or hydroxymethyl group could be esterified or etherified with a fluorescent dye to create a probe for imaging applications.
Development of Photoaffinity Probes: Incorporation of a photoreactive group would allow for the covalent labeling of target proteins upon photoactivation, aiding in target identification and validation.
Probes for Studying Enzyme Activity: The structure could be modified to act as a substrate for a specific enzyme, with a reporter group that is released or activated upon enzymatic cleavage.
Expansion of Mechanistic Understanding in Bioactive Systems
While the specific biological activities of this compound are not well-documented, its structural relative, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), is a known microbial metabolite of flavonoids like quercetin (B1663063) and has demonstrated biological effects. nih.gov 3-HPPA has been shown to inhibit the adhesion of monocytes to endothelial cells by suppressing the expression of E-selectin, a key cell adhesion molecule, through the inhibition of the NF-κB pathway. nih.gov This provides a strong rationale for investigating the potential bioactivity of this compound.
Future research should focus on:
Screening for Biological Activity: The compound should be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.
Elucidating Mechanisms of Action: For any identified activities, detailed mechanistic studies will be necessary to understand how the compound interacts with its biological target at a molecular level. This could involve techniques such as enzyme kinetics, binding assays, and structural biology.
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of derivatives with modifications to the phenyl ring, the propanoic acid chain, and the hydroxymethyl group will be crucial to understand the structural requirements for activity and to optimize potency and selectivity. nih.govnih.gov
| Related Compound | Observed Biological Activity | Potential Research Direction for this compound |
| 3-(3-Hydroxyphenyl)propanoic acid (3-HPPA) | Inhibition of monocyte adhesion to endothelial cells via NF-κB pathway. nih.gov | Investigation of anti-inflammatory and cardiovascular protective effects. |
| 2-Phenylpropionic acid derivatives | Cyclooxygenase (COX) inhibition. nih.gov | Screening for anti-inflammatory activity targeting COX enzymes. |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial and anticancer activities. mdpi.commdpi.com | Evaluation of potential antimicrobial and cytotoxic effects. |
Bio-inspired Synthesis and Metabolic Engineering Studies
Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic these natural processes in the laboratory. The biosynthesis of aromatic compounds in plants and microbes offers a rich source of inspiration for developing novel synthetic strategies. mdpi.com
Bio-inspired Synthesis:
The enzymatic cascades found in microbial metabolic pathways can serve as models for designing efficient chemical syntheses. For example, the modular nature of polyketide synthases and non-ribosomal peptide synthetases has inspired the development of iterative synthetic methods. While not directly applicable to this specific compound, the principles of enzymatic catalysis, such as the use of multifunctional enzymes, can guide the design of more efficient chemical processes. nih.gov
Metabolic Engineering for Novel Aromatic Compounds:
Metabolic engineering of microorganisms holds significant promise for the sustainable production of a wide array of aromatic compounds. nih.govresearchgate.netnih.gov The core strategy involves redirecting cellular metabolism towards the overproduction of a desired product. For this compound, this could involve:
Pathway Construction: Assembling a novel biosynthetic pathway in a microbial host like E. coli by combining genes from different organisms. This could involve enzymes for the synthesis of the phenylpropanoid backbone and specific hydroxylases and reductases to install the hydroxymethyl group.
Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of key enzymes in the pathway through directed evolution or rational design to improve product titers and yields. nih.gov
Optimization of Host Strain: Engineering the host organism to enhance precursor supply, reduce the formation of competing byproducts, and increase tolerance to the final product.
The development of microbial cell factories for the production of aromatic compounds is a rapidly advancing field, and the tools and strategies developed for other molecules could be readily applied to the synthesis of this compound in the future.
Q & A
Q. What are the common synthetic routes for preparing 3-[3-(hydroxymethyl)phenyl]propanoic acid, and what reaction conditions are optimal?
- Methodological Answer: The synthesis of structurally similar phenylpropanoic acid derivatives often involves nucleophilic substitution or coupling reactions. For example, 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid is synthesized via the reaction of 3-chloropropanoic acid with 2-(methylamino)ethanol under basic conditions (aqueous or ethanol solvent) . For this compound, analogous routes may employ:
- Route 1: Reaction of 3-chloropropanoic acid with a hydroxymethyl-substituted phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base).
- Route 2: Direct functionalization of phenylpropanoic acid precursors via hydroxymethylation using formaldehyde derivatives.
Optimal conditions include controlled pH (~8–10), inert atmosphere, and temperatures between 60–80°C to minimize side reactions. Purity is enhanced via recrystallization (ethanol/water) or column chromatography .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer: A combination of analytical techniques is recommended:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the presence of the hydroxymethyl (–CH₂OH) and propanoic acid (–CH₂CH₂COOH) groups. For example, the hydroxymethyl proton typically appears at δ 4.5–4.7 ppm .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>95%).
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for 3-[4-(trifluoromethyl)phenyl]propanoic acid, which forms inversion dimers via O–H⋯O interactions .
Q. What are the key applications of this compound in biochemical research?
- Methodological Answer: This compound serves as:
- Enzyme Substrate/Inhibitor: The hydroxymethyl group may interact with catalytic sites of oxidoreductases or hydrolases. For example, similar derivatives are used to study phenylalanine hydroxylase activity .
- Precursor for Bioconjugation: The carboxylic acid moiety enables coupling to amines (e.g., peptide synthesis via EDC/NHS chemistry).
- Structural Mimetic: Its phenylpropanoic acid backbone mimics natural substrates in metabolic pathway studies .
Advanced Research Questions
Q. How do solvent polarity and pH influence the conformational stability of this compound in solution?
- Methodological Answer: Solvent effects and pH alter intramolecular hydrogen bonding and ionization states. For example:
- Polar Solvents (e.g., D₂O): Stabilize the deprotonated carboxylate form (pKa ~4.5), reducing intramolecular H-bonding.
- Nonpolar Solvents (e.g., CDCl₃): Promote neutral carboxylic acid and hydroxymethyl group interactions, as seen in 3-(dimethylazinoyl)propanoic acid via variable-temperature NMR .
Experimental Design: - Perform pH-dependent ¹H NMR titrations (pH 2–12) to track chemical shift changes.
- Use density functional theory (DFT) calculations to model solvent interactions .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?
- Methodological Answer: Contradictions in bioactivity data (e.g., enzyme inhibition vs. activation) may arise from:
- Assay Variability: Standardize protocols (e.g., fixed substrate concentrations, buffer ionic strength).
- Structural Analog Comparison: Compare with 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, which shows consistent anti-inflammatory activity due to methoxy group positioning .
Data Reconciliation Workflow:
Validate compound purity (HPLC/MS).
Replicate assays under controlled conditions.
Use molecular docking to identify binding site discrepancies .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?
- Methodological Answer: Step 1: Generate electrostatic potential maps (e.g., via Gaussian) to identify nucleophilic/electrophilic sites. Step 2: Simulate reaction pathways (e.g., hydroxymethyl group oxidation) using transition state theory. Step 3: Validate predictions experimentally. For example, DFT studies on 3-(3,4,5-trimethoxyphenyl)propanoic acid accurately predicted regioselective sulfonation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
